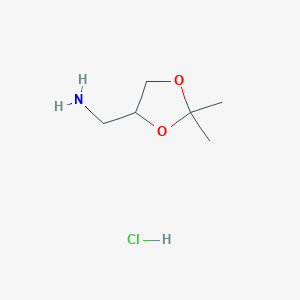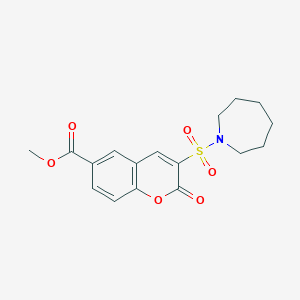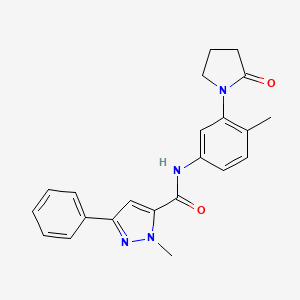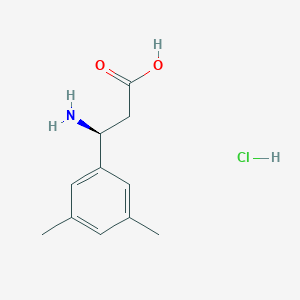![molecular formula C20H20N4O B2748799 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone CAS No. 2034320-17-5](/img/structure/B2748799.png)
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1’-biphenyl]-4-yl)methanone is a complex organic molecule featuring a triazole ring, a piperidine ring, and a biphenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-triazole derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to the formation of new compounds .
Biochemical Pathways
The compound affects the biochemical pathways through a series of processes: formation of carbinolamine by addition of an amine to the double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of nonconventional “green” sources for chemical reactions, such as microwave, mechanical mixing, visible light, and ultrasound, can affect the synthesis and action of 1,2,3-triazoles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1’-biphenyl]-4-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Biphenyl Group Attachment: The biphenyl group is typically introduced through a Suzuki-Miyaura cross-coupling reaction, involving a boronic acid and a halogenated biphenyl compound, catalyzed by palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a method for rapidly assembling molecules with high precision .
Biology and Medicine
In biological and medicinal research, the compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioisosteric properties, which can mimic the structure and function of other biologically active groups. This makes the compound a candidate for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of polymers and advanced materials with specific electronic or mechanical properties .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,4-disubstituted-1,2,3-triazoles share similar structural features and are known for their broad biological activities.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids exhibit similar pharmacological properties, including analgesic and anti-inflammatory effects.
Uniqueness
What sets (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1’-biphenyl]-4-yl)methanone apart is the combination of the triazole and piperidine rings with the biphenyl group. This unique structure allows for a diverse range of chemical modifications and biological interactions, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
(4-phenylphenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-14-10-19(11-15-23)24-21-12-13-22-24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,12-13,19H,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZSZMUAEGZRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2748725.png)



![N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2748731.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)
![1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)



![6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B2748739.png)
